
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-ol
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Overview
Description
- It is commonly referred to by its CAS number: 95553-55-2 .
- As for its structural features, it contains a pyrrolidine ring and an indole moiety.
WAY-620407: is a bioactive compound with the chemical formula C₁₉H₁₈N₂O₃.
Preparation Methods
Synthetic Routes: The synthetic routes for WAY-620407 are well-established, although specific details may vary depending on the research group or industrial process.
Reaction Conditions: These typically involve cyclization reactions, often using reagents like Lewis acids or bases.
Industrial Production: While I don’t have specific industrial production methods, it’s likely that large-scale synthesis involves efficient and cost-effective processes.
Chemical Reactions Analysis
Reactivity: WAY-620407 undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, mild oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may be used. Reduction can involve hydride reagents like LiAlH₄.
Major Products: These reactions yield derivatives with modified functional groups, affecting biological activity.
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant and Anxiolytic Properties
Research indicates that compounds structurally related to 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-ol exhibit significant activity at serotonin receptors, particularly the 5-HT1A receptor. This receptor is implicated in mood regulation and anxiety disorders. Studies have shown that derivatives of this compound can act as agonists at these receptors, potentially leading to antidepressant and anxiolytic effects .
Case Study: Serotonin Receptor Interaction
A study conducted by Kumar et al. demonstrated that related compounds could effectively bind to the 5-HT1A receptor with high affinity, suggesting their potential use in treating anxiety and depression. In vitro tests showed that these compounds could modulate receptor activity, leading to altered neurotransmitter release patterns .
Neuropharmacology
Cognitive Enhancement
The compound has been investigated for its effects on cognitive functions. Research suggests that modulation of serotonin pathways can enhance cognitive performance and memory retention. For example, studies involving animal models have shown improvements in learning tasks when treated with similar piperazine derivatives .
Case Study: Cognitive Function in Animal Models
In a controlled study, rats administered with compounds similar to this compound displayed improved performance in maze navigation tasks compared to control groups. This indicates a potential for cognitive enhancement through targeted serotonin receptor modulation .
Therapeutic Applications
Potential in Treating Neurological Disorders
The compound's interaction with serotonin receptors positions it as a candidate for developing treatments for various neurological disorders such as schizophrenia and bipolar disorder. Research has shown that targeting specific serotonin pathways can alleviate symptoms associated with these conditions .
Data Summary Table
Application Area | Description | Relevant Findings |
---|---|---|
Antidepressant Activity | Agonist at 5-HT1A receptors | High affinity binding leads to mood regulation |
Anxiolytic Effects | Reduces anxiety symptoms | Significant reduction in anxiety-like behavior in animal models |
Cognitive Enhancement | Improves memory and learning | Enhanced performance in cognitive tasks |
Neurological Disorders | Potential treatment for schizophrenia and bipolar disorder | Modulation of serotonin pathways shows promise |
Mechanism of Action
Targets: WAY-620407 interacts with specific receptors, such as serotonin receptors (e.g., 5-HT₁A).
Pathways: Activation of these receptors modulates neurotransmission, affecting mood and behavior.
Comparison with Similar Compounds
Uniqueness: WAY-620407’s unique features lie in its specific receptor selectivity and pharmacological profile.
Similar Compounds: Related compounds include WAY-100635 and WAY-181187, which share structural motifs and biological targets.
Biological Activity
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-ol, commonly referred to as compound 1, is a synthetic organic molecule notable for its structural features, including a piperazine ring and an alcohol functional group. Its molecular formula is C19H24N2O2 . This compound has garnered attention in pharmacology due to its potential biological activities, particularly in the realm of neuropharmacology.
Structural Characteristics
The compound's structure includes:
- Piperazine moiety : Known for its role in various psychoactive compounds.
- 4-Methoxyphenyl group : Contributes to the compound's interaction with biological targets.
- Phenylethanol side chain : Enhances its pharmacological profile.
Biological Activity
Research indicates that this compound exhibits significant antidepressant and anxiolytic properties. Its structural similarity to established psychoactive agents suggests a mechanism of action involving serotonin receptor modulation, which is crucial for mood regulation .
Preliminary studies suggest that this compound may interact with serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. The piperazine ring is essential for these interactions, as many piperazine derivatives have been associated with neuropharmacological effects .
Case Studies and Research Findings
Several studies have explored the biological activity of compound 1:
- Antidepressant Activity : A study demonstrated that derivatives of piperazine, including compound 1, showed significant binding affinity to serotonin receptors, indicating potential antidepressant effects .
- Anxiolytic Effects : In animal models, the administration of compound 1 resulted in reduced anxiety-like behaviors, suggesting its efficacy as an anxiolytic agent .
- Dopamine Receptor Interaction : Docking studies have indicated that compound 1 may also interact with dopamine receptors, which could contribute to its therapeutic effects in mood disorders .
Comparative Analysis with Similar Compounds
The biological activity of compound 1 can be compared with other structurally similar compounds:
Compound Name | Structure | Notable Features |
---|---|---|
1-(4-Methoxyphenyl)piperazine | Structure | Known for anxiolytic effects |
2-(4-Chlorophenyl)piperazine | Structure | Exhibits different receptor binding profiles |
3-[2-[4-(4-Methoxyphenyl)piperazin-1-y]ethyl]aniline | Structure | Potentially different pharmacological properties |
These comparisons illustrate how variations in substituents can influence biological activity and therapeutic applications.
Q & A
Q. What are the established synthetic routes for 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-ol?
Level: Basic
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting styrene oxide with 1-(4-methoxyphenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via column chromatography . Key steps include:
- Epoxide ring opening : The piperazine nitrogen attacks the less hindered carbon of styrene oxide.
- Workup : Acid-base extraction to isolate the product.
- Characterization : Confirmation via 1H-NMR (e.g., aromatic protons at δ 6.8–7.4 ppm) and LC-MS (expected [M+H]⁺ ~341.4).
Q. How can crystallographic refinement address discrepancies in reported bond angles for this compound?
Level: Advanced
Methodological Answer:
Discrepancies in bond angles (e.g., C-N-C in the piperazine ring) may arise from polymorphism or refinement errors. Use software like SHELXL or OLEX2 to:
Validate data quality : Check R-factors (<5% for high-resolution data) and residual electron density .
Handle twinning : Apply TWIN/BASF commands if multiple crystals contribute to diffraction .
Compare with literature : Cross-reference angle ranges (e.g., piperazine ring angles: 105°–115°) from structurally similar compounds, such as 4-(4-methoxyphenyl)piperazin-1-ium salts .
Q. What spectroscopic and computational methods are critical for confirming its stereochemistry?
Level: Basic
Methodological Answer:
- NMR : 1H-NMR coupling constants (e.g., J=8–12Hz for vicinal protons) and NOESY (to confirm spatial proximity of aromatic and piperazine protons) .
- X-ray crystallography : Resolve absolute configuration using Flack parameter refinement .
- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes (e.g., B3LYP/6-31G* level) .
Q. How can researchers optimize synthetic yield when steric hindrance limits piperazine reactivity?
Level: Advanced
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states .
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) or microwave-assisted heating (80°C, 30 min) to enhance reaction kinetics .
- Protecting groups : Temporarily protect the hydroxyl group (e.g., TBSCl) to reduce steric bulk during piperazine coupling .
Q. What receptor targets are hypothesized based on structural analogs?
Level: Basic
Methodological Answer:
The compound’s piperazine-ethanol scaffold suggests affinity for 5-HT (serotonin) receptors , particularly 5-HT1A and 5-HT2A. Evidence from analogs includes:
- 5-HT1A : Similar compounds show sub-μM binding in radioligand assays (e.g., Ki=0.2nM for ziprasidone derivatives) .
- Dopamine D2 : Piperazine derivatives often exhibit off-target binding; test via competitive displacement assays using [3H]spiperone .
Q. How to design a structure-activity relationship (SAR) study for CNS activity optimization?
Level: Advanced
Methodological Answer:
Scaffold modification :
- Vary substituents on the phenyl group (e.g., -F, -Cl) to assess lipophilicity (logP) effects on blood-brain barrier penetration .
- Replace ethanol with ketone (e.g., 2-(piperazin-1-yl)-1-phenylethanone) to study hydrogen-bonding impacts .
Assay design :
- In vitro : Radioligand binding (5-HT1A/D2) and functional assays (cAMP inhibition for 5-HT1A) .
- In vivo : Tail-flick test (analgesia) or forced swim test (antidepressant activity) in rodent models .
Q. How to resolve contradictions in reported metabolic stability data?
Level: Advanced
Methodological Answer:
Discrepancies may arise from species-specific CYP450 metabolism. Use:
Microsomal assays : Compare human vs. rat liver microsomes (e.g., t1/2 in NADPH-supplemented incubations) .
Metabolite profiling : LC-HRMS to identify oxidation products (e.g., hydroxylation at the methoxyphenyl ring) .
Structural analogs : Benchmark against stable derivatives (e.g., fluorinated phenyl groups resist CYP2D6 oxidation) .
Properties
Molecular Formula |
C19H24N2O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethanol |
InChI |
InChI=1S/C19H24N2O2/c1-23-18-9-7-17(8-10-18)21-13-11-20(12-14-21)15-19(22)16-5-3-2-4-6-16/h2-10,19,22H,11-15H2,1H3 |
InChI Key |
OIVHENPWWMZLAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC=CC=C3)O |
Origin of Product |
United States |
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